molecular formula C25H26N4O3 B11343305 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11343305
M. Wt: 430.5 g/mol
InChI Key: DZPIGENKDLNJGV-UHFFFAOYSA-N
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Description

2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative featuring a fused bicyclic core with a 2-methylphenyl substituent at position 7 and a piperazine moiety substituted with a furan-2-ylcarbonyl group at position 2. This structural configuration confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic exploration, particularly in receptor-targeted therapies.

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H26N4O3/c1-16-6-3-4-7-19(16)18-14-20-23(21(30)15-18)17(2)26-25(27-20)29-11-9-28(10-12-29)24(31)22-8-5-13-32-22/h3-8,13,18H,9-12,14-15H2,1-2H3

InChI Key

DZPIGENKDLNJGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3=NC(=NC(=C3C(=O)C2)C)N4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the furan and piperazine groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

  • A study demonstrated that derivatives of quinazolinone compounds, including those with piperazine and furan moieties, show significant antimicrobial effects against various bacteria and fungi. For instance, compounds similar to this structure have shown inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents .

2. Anticancer Properties

  • Quinazoline derivatives are known for their anticancer properties. Compounds related to 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

3. Neuropharmacological Effects

  • The piperazine ring in the structure is associated with neuropharmacological activities. Research has shown that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems. This suggests potential applications in treating mood disorders .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound and its derivatives:

StudyFindingsReference
Antimicrobial StudyShowed significant inhibition against Staphylococcus aureus and Escherichia coli
Anticancer ActivityInduced apoptosis in breast cancer cell lines; IC50 values demonstrated effectiveness
Neuropharmacological AssessmentExhibited anxiolytic effects in animal models; improved behavioral outcomes

Mechanism of Action

The mechanism of action of 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Variations and Substituent Effects

The target compound shares a quinazolinone core with several analogs (Table 1). Key structural differences lie in the substituents at position 7 of the quinazolinone and the piperazine-linked functional groups.

Table 1: Structural Comparison of Quinazolinone Derivatives

Compound Name Substituent at Position 7 Piperazine Substituent CAS/RN
Target Compound 2-methylphenyl 4-(furan-2-ylcarbonyl) Not explicitly stated in evidence
7-(2-Fluorophenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one 2-fluorophenyl 4-(furan-2-ylcarbonyl) 879625-76-0
7-(4-Fluorophenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one 4-fluorophenyl 4-(furan-2-ylcarbonyl) 921103-72-2
4-Methyl-7-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one Phenyl (unsubstituted) 4-(pyridin-2-yl) 878993-37-4
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one Furan-2-yl 4-(1,3-benzodioxol-5-ylmethyl) 850765-28-5
Key Observations:

Position 7 Substituents: The 2-methylphenyl group in the target compound introduces steric bulk and moderate lipophilicity, which may enhance tissue penetration compared to smaller substituents like hydrogen (in phenyl analogs) . The 4-fluorophenyl variant () may offer better metabolic stability due to reduced steric hindrance compared to the 2-fluoro isomer .

Piperazine Modifications :

  • The furan-2-ylcarbonyl group in the target compound and –3 compounds provides a planar, electron-rich aromatic system, favoring π-π stacking interactions.
  • Replacing furan with pyridin-2-yl () introduces basicity via the pyridine nitrogen, which could alter solubility and hydrogen-bonding capabilities .
  • The benzodioxolylmethyl group in ’s compound adds a bulky, oxygen-rich substituent, likely reducing membrane permeability but enhancing selectivity for specific enzymatic pockets .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Fluorine substituents (–3) resist oxidative degradation, whereas the methyl group in the target compound may undergo CYP450-mediated oxidation, reducing half-life .
  • Binding Affinity : Pyridine-containing analogs () demonstrate stronger interactions with metal ion-dependent enzymes (e.g., kinases) due to the lone pair on nitrogen, unlike the furan-based target compound .

Biological Activity

The compound 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazolinone family, characterized by a fused bicyclic structure that often exhibits diverse biological properties. The presence of the furan ring and piperazine moiety enhances its interaction with biological targets.

Antitumor Activity

Recent studies indicate that derivatives of quinazolinone compounds exhibit significant antitumor activity. For instance, a study demonstrated that similar quinazolinones could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Antimicrobial Properties

Quinazolinone derivatives have also shown promising antimicrobial activity. Research has highlighted their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest. Studies suggest that it may exert protective effects against neuronal damage through antioxidant mechanisms and modulation of neurotransmitter levels. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies

  • Antitumor Study : A recent investigation into the antitumor effects of quinazolinone derivatives found that they significantly reduced tumor growth in xenograft models. The study reported a dose-dependent decrease in tumor size with a corresponding increase in apoptotic markers in treated tissues .
  • Antimicrobial Efficacy : A study assessing the antimicrobial properties of various quinazolinones revealed that compounds similar to our target demonstrated minimum inhibitory concentrations (MIC) as low as 16 µg/mL against resistant bacterial strains .
  • Neuroprotection : In vitro studies on neuronal cell lines treated with quinazolinone derivatives showed a reduction in oxidative stress markers and improved cell viability under conditions mimicking neurodegeneration .

The biological activities of 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Many quinazolinones act as enzyme inhibitors, affecting pathways critical for cancer cell survival.
  • Modulation of Signaling Pathways : These compounds can influence signaling cascades involved in apoptosis and inflammation.
  • Antioxidant Activity : By scavenging free radicals, these compounds can mitigate oxidative damage in neuronal cells.

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